molecular formula C14H10N2O4S B5358139 2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide

2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide

Cat. No. B5358139
M. Wt: 302.31 g/mol
InChI Key: BATJZUWEEHARNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of chromene derivatives and has a sulfonamide group attached to its pyridine ring. This compound has gained attention due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins involved in disease progression. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity being studied. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, reduce inflammation, and regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide in lab experiments is its potency and selectivity towards specific biological targets. It is also relatively easy to synthesize and purify. However, one limitation is the lack of knowledge regarding its toxicity and potential side effects.

Future Directions

There are several future directions for the scientific research of 2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide. One direction is to investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its anti-viral and anti-bacterial activities. Additionally, further studies are needed to determine its safety and toxicity profiles for potential therapeutic applications.

Synthesis Methods

The synthesis of 2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide involves the reaction of 2-pyridinecarboxaldehyde, 4-hydroxycoumarin, and sulfonamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a pure product after purification.

Scientific Research Applications

2-oxo-N-2-pyridinyl-2H-chromene-6-sulfonamide has been extensively studied for its biological activities. It has shown promising results in various scientific research applications such as anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial activities. It has also been reported to have potential in treating neurodegenerative diseases and diabetes.

properties

IUPAC Name

2-oxo-N-pyridin-2-ylchromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-14-7-4-10-9-11(5-6-12(10)20-14)21(18,19)16-13-3-1-2-8-15-13/h1-9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATJZUWEEHARNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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